N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-(4-methylphenyl)oxane-4-carboxamide
Description
N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-(4-methylphenyl)oxane-4-carboxamide is a complex organic compound that features a thiazole ring, a tert-butyl group, and an oxane carboxamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-(4-methylphenyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-15-5-7-16(8-6-15)21(9-11-25-12-10-21)19(24)22-13-18-23-17(14-26-18)20(2,3)4/h5-8,14H,9-13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHRZFSFPNHUAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCC3=NC(=CS3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-(4-methylphenyl)oxane-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Formation of the Oxane Carboxamide Moiety: The oxane ring can be synthesized through cyclization reactions, and the carboxamide group can be introduced via amidation reactions using appropriate amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-(4-methylphenyl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The tert-butyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-(4-methylphenyl)oxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-(4-methylphenyl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or RNA, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide
- 4-tert-butyl-N-(2-fluorophenyl)benzamide
- 4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Uniqueness
N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-(4-methylphenyl)oxane-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxane carboxamide moiety, in particular, differentiates it from other similar compounds and may contribute to its unique biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
